
cis-2-Heptene
概要
説明
cis-2-Heptene is a geometric isomer of an alkene where the two hydrogen atoms are on the same side of the double bond. This configuration is significant in organic chemistry due to its influence on the molecule's physical and chemical properties. Although the provided papers do not directly discuss this compound, they do provide insights into related molecular structures and their behaviors, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of molecules similar to this compound can be complex due to the need for specific stereochemistry. The first paper discusses the synthesis of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units, which are structurally related to this compound. These units serve as reverse-turn scaffolds in peptide analogues. The synthesis involves a variety of amino acids and is examined through techniques such as 1H NMR and FT-IR, indicating a methodical approach to obtaining the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of compounds related to this compound is crucial for their function. In the first paper, the endo-cis-(2S,3R)-norborneno bispeptides were analyzed using X-ray crystallography, which provided evidence of a reverse-turn conformation. This structural insight is important as it affects the molecule's self-assembling properties and potential applications in designing peptide analogues .
Chemical Reactions Analysis
The second paper provides an analysis of chemical reactions involving 7-methylenebicyclo[2.2.1]hept-2-ene derivatives, which share a bicyclic structure with this compound. The study reveals that these compounds undergo unique trans-halogenopalladation reactions with palladium(II) halides. Unlike most non-conjugated dienes, these derivatives do not form stable chelated diolefin complexes but instead react via trans-addition of palladium and halogen to the exocyclic olefin. This behavior suggests that cis- and trans-halogenopalladation reactions may be competitive in general, which could be relevant to the reactivity of this compound .
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the lack of intramolecular hydrogen bonding in simple bispeptides, except in the case of Aib bispeptide, indicates that the presence of specific functional groups can significantly alter the physical properties of a molecule. Additionally, the reactivity of the 7-methylenebicyclo[2.2.1]hept-2-ene derivatives with palladium(II) halides suggests that the electronic and steric effects of substituents adjacent to the double bond can influence the chemical properties and reactivity of such molecules .
科学的研究の応用
Renewable Fuel Synthesis
Synthesis of Renewable Jet and Diesel Fuels from cis-2-Heptene : The efficient dimerization of 2-ethyl-1-hexene to create C16H32 hydrocarbons, a process which involves the transformation of this compound, is a notable application in renewable fuel synthesis. This process is catalyzed by strongly acidic heterogeneous catalysts and results in hydrocarbons that can be blended with renewable or conventional jet fuels without affecting their density or low temperature viscosity. This innovation points towards sustainable fuel alternatives and contributes to the reduction of dependency on fossil fuels (Harvey & Quintana, 2010).
Photoresponsive Materials
Photoresponsive Metal–Organic Materials and Azobenzene : The photoinduced cis-trans isomerization of azobenzene, which utilizes the photoresponsive properties of materials such as this compound, has led to the development of smart materials that respond to light. This application is especially relevant in the field of metal–organic materials, suggesting a broad range of applications from nano to mesospace, provided more research is done to improve the practical viability of these materials (Mukhopadhyay, Praveen, & Ajayaghosh, 2014).
Kinetic Studies in Chemical Reactions
Kinetic Studies on the Thermal cis-trans Isomerization : The thermal cis-to-trans isomerization process of certain chemical compounds, which is catalyzed by acids and bases, provides valuable insights into the mechanisms of chemical reactions. This process, which involves this compound, is crucial for understanding the kinetics and dynamics of various chemical systems and has applications in designing efficient industrial processes (Barra & Chen, 2000).
Safety and Hazards
Cis-2-Heptene is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is highly flammable and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用機序
Target of Action
cis-2-Heptene is a type of alkene . Alkenes are primarily targeted in reactions involving addition across the double bond, such as epoxidation . The primary target of this compound is the carbon-carbon double bond, which is the site of reactivity.
Mode of Action
This compound interacts with its targets through a process known as epoxidation . In this reaction, an oxygen atom is added across the carbon-carbon double bond, resulting in the formation of an epoxide. This reaction can be facilitated by various reagents, such as meta-chloroperbenzoic acid (mCPBA) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidation pathway . The product of this reaction, an epoxide, can further react in the body, leading to various downstream effects. For example, epoxides can be converted to diols by epoxide hydrolases, which can then participate in further metabolic reactions.
Result of Action
The primary result of this compound’s action is the formation of an epoxide . Epoxides are highly reactive and can further react with various nucleophiles in the body, leading to a range of potential molecular and cellular effects. The exact effects would depend on the specific conditions and the presence of other reactants.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the epoxidation reaction can depend on the solvent used . Highly polar solvents can strongly inhibit the reaction . Temperature is another important factor, with the reaction rate typically increasing with temperature . The stability of this compound, like other alkenes, can also be affected by exposure to light and heat.
特性
IUPAC Name |
(Z)-hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTZHAVKAVGASB-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896845 | |
| Record name | (2Z)-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
48.4 [mmHg] | |
| Record name | 2-Heptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6443-92-1 | |
| Record name | cis-2-Heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-Heptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250X978P9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of cis-2-heptene in chemical research?
A1: this compound serves as a valuable probe molecule in various catalytic studies. For instance, it has been used to investigate the kinetics and selectivity of heterogeneous catalysts like palladium black modified by metals such as lead, thallium, and cadmium. [] Researchers analyze its hydrogenation reaction to understand how these modifiers influence catalyst activity and selectivity. Additionally, this compound acts as a substrate for enzymatic oxidation studies. [, ] By studying its reaction with enzymes like toluene dioxygenase, researchers gain insights into the enzyme's substrate specificity and reaction mechanisms.
Q2: How do solvent properties affect the epoxidation reaction of this compound?
A2: Research comparing the epoxidation of this compound by [2-percarboxyethyl]-functionalized silica (heterogeneous) and meta-chloroperbenzoic acid (homogeneous) revealed interesting solvent effects. [] The heterogeneous reaction showed an inverse dependence on solvent polarity compared to the homogeneous reaction. This suggests that highly polar solvents can hinder heterogeneous reactions using silica-supported reagents, likely due to solvent structure changes at the solid-liquid interface. Anomalous activation parameters observed in n-hexane further support this interpretation.
Q3: What insights into enzyme activity can be gained by studying the oxidation of this compound?
A3: Investigating the oxidation of this compound by enzymes like chloroperoxidase and toluene dioxygenase provides valuable insights into enzyme kinetics and reaction mechanisms. [, ] For example, co-immobilizing chloroperoxidase with glucose oxidase in polyurethane foams led to a significant increase in the total turnover number of the enzyme during this compound oxidation. [] This highlights the potential of co-immobilization strategies for enhancing enzyme operational stability. In another study, toluene dioxygenase exhibited different oxidation patterns for this compound compared to halogenated substrates, demonstrating its substrate specificity. []
Q4: How does this compound interact with transition metal complexes?
A4: this compound can coordinate to coordinatively unsaturated transition metal complexes. Research on its interaction with cis-[(Chlorobenzene)(Triphenylphosphine Tetracarbonyltungsten(O)], generated via pulsed laser flash photolysis, revealed valuable information about olefin coordination kinetics. [] The study found that despite the greater stability of metal complexes with nitrogen and phosphorus ligands, this compound coordination to the metal center is competitive. This finding has significant implications for understanding olefin catalysis mechanisms involving Group VI-B metal carbonyl intermediates.
Q5: Can you describe the identification and quantification of this compound in consumer products?
A5: Analytical techniques like headspace gas chromatography/mass spectrometry (GC/MS) allow for the identification and quantification of volatile organic compounds, including this compound, in materials like poly(methyl methacrylate) (PMMA) kitchen utensils. [] The method involves headspace extraction followed by GC/MS analysis to identify and quantify individual compounds. This approach is valuable for assessing the presence and levels of residual volatile compounds in consumer products.
Q6: Are there established methods to predict the enthalpy of vaporization for compounds like this compound?
A6: The standard molar enthalpy of vaporization for this compound, alongside other olefins, has been experimentally determined using methods like transpiration and correlation gas chromatography. [] This data, combined with information from similar compounds, contributes to the development of predictive correlations for the enthalpy of vaporization of monoolefins with varying hydrocarbon chain structures. These correlations are valuable for estimating thermodynamic properties for a range of olefinic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


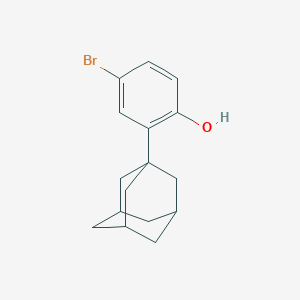

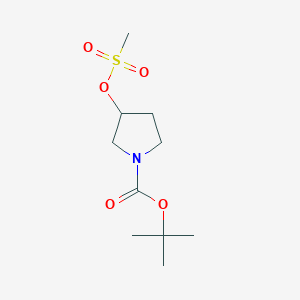
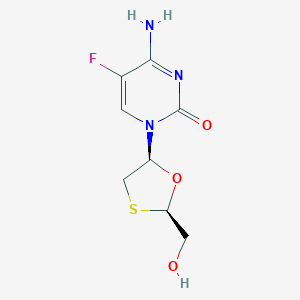
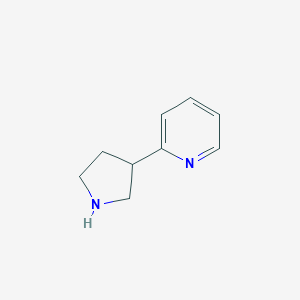


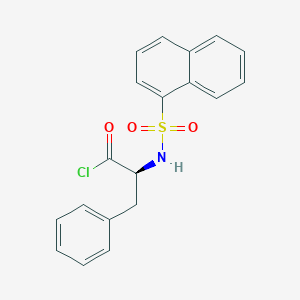
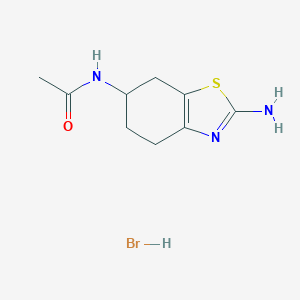
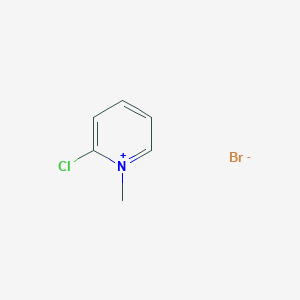
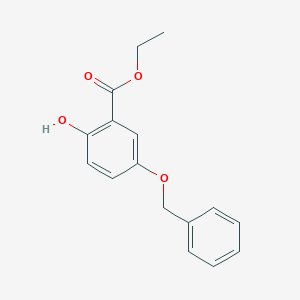
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

